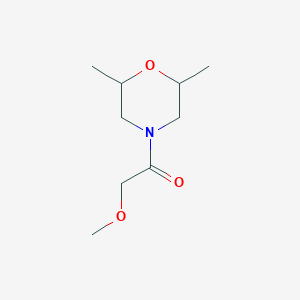

1-(2,6-二甲基吗啉)-2-甲氧基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Dimethylmorpholine is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients . It serves as a building block for pharmaceutical ingredients .

Synthesis Analysis

1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular formula of 2,6-Dimethylmorpholine is C6H13NO . Its average mass is 115.174 Da and its monoisotopic mass is 115.099716 Da .

Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .

Physical And Chemical Properties Analysis

The physical properties of 2,6-Dimethylmorpholine include a refractive index of 1.446 (lit.), boiling point of 147°C (lit.), melting point of -85°C (lit.), and a density of 0.935 g/mL at 25°C (lit.) .

科学研究应用

合成方法

徐和何 (2010 年) 的一项研究讨论了 2-溴-6-甲氧基萘的实用合成,该化合物用于制备非甾体抗炎药。该合成采用对环境无害的试剂,展示了该化合物在开发更安全的合成途径中的作用 (徐卫明和何宏强,2010 年)。

用于生物医学应用的生物相容性共聚物

Ma 等人(2003 年)描述了使用 2-甲基丙烯酰氧基乙基磷酸胆碱 (MPC) 合成明确的生物相容性嵌段共聚物,这在各种生物医学应用中很重要。这证明了相关化合物在制造与生物系统相容的材料方面的潜力 (马英华等人,2003 年)。

环境修复

Boudesocque 等人(2008 年)研究了使用低成本生物吸附剂从废水中去除农药。该研究强调了化合物在环境科学中的重要性,特别是用于净化有害物质的水 (Stéphanie Boudesocque 等人,2008 年)。

LED 照射下的光聚合

张等人(2014 年)探索了使用 2-(4-甲氧基苯乙烯基)-4,6-双(三氯甲基)-1,3,5-三嗪作为 LED 照射下 (甲基)丙烯酸酯自由基光聚合的有效光引发剂。这项研究表明了类似化合物在用于聚合物生产的光引发体系中的作用 (张静等人,2014 年)。

安全和危害

作用机制

Target of Action

It’s known that morpholine derivatives like 2,6-dimethylmorpholine are often used as intermediates in the synthesis of pharmaceutical ingredients .

Mode of Action

For instance, in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction, morpholine derivatives can undergo transmetalation .

Biochemical Pathways

Given its potential use as an intermediate in pharmaceutical synthesis, it may be involved in various biochemical pathways depending on the final product .

Result of Action

As an intermediate in pharmaceutical synthesis, its effects would likely depend on the final product .

属性

IUPAC Name |

1-(2,6-dimethylmorpholin-4-yl)-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7-4-10(5-8(2)13-7)9(11)6-12-3/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXQSQXCPYTIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

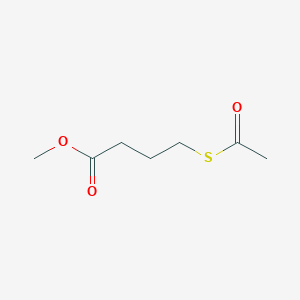

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dimethylmorpholino)-2-methoxyethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2885851.png)

![8-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2885852.png)

![3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2885853.png)

![2-oxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2885857.png)

![4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2885859.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2885863.png)

![N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide](/img/structure/B2885867.png)

![4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2885868.png)

![3,5-dimethyl-4-((4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole](/img/structure/B2885870.png)

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2885871.png)